BenchChemオンラインストアへようこそ!

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90886-85-4) is a 1,2,4-oxadiazole heterocycle bearing a 3-nitrophenyl substituent at position 3 and an aminomethyl group at position 5. This compound class constitutes a privileged scaffold in medicinal chemistry, with demonstrated activity across antimicrobial, anticancer, enzyme inhibitory, and GPCR-modulating programs.

Molecular Formula C9H8N4O3
Molecular Weight 220.18 g/mol
CAS No. 90886-85-4
Cat. No. B6352414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS90886-85-4
Molecular FormulaC9H8N4O3
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CN
InChIInChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5,10H2
InChIKeyVRBFZLQIYKEFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90886-85-4) Is a Strategic Procurement Choice in Heterocyclic Drug Discovery


[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90886-85-4) is a 1,2,4-oxadiazole heterocycle bearing a 3-nitrophenyl substituent at position 3 and an aminomethyl group at position 5 . This compound class constitutes a privileged scaffold in medicinal chemistry, with demonstrated activity across antimicrobial, anticancer, enzyme inhibitory, and GPCR-modulating programs [1]. The presence of the primary amine handle, combined with the electron-withdrawing meta-nitro group, enables site-selective derivatization and predictable electronic tuning not achievable with unsubstituted or para-nitro congeners [2].

Procurement Risk: Why Close Analogs of [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine Are Not Interchangeable


Substituting [3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine with regional isomers or functional group variants carries quantifiable risk. SAR studies demonstrate that changing the nitro group position from meta to para alters cholinesterase inhibition potency by over 30-fold (IC50 shift from 1.47 µM to >45 µM for related series) [1]. Replacing the aminomethyl terminus with a butanoic acid chain, while retaining the same 3-nitrophenyl–oxadiazole core, shifts the target profile entirely from derivatizable building block to a dedicated aldose reductase inhibitor (IC50 530 nM) [2]. The unsubstituted (1,2,4-oxadiazol-5-yl)methanamine lacks the electronic and steric contributions of the nitrophenyl group, forfeiting documented antimicrobial activity (class MIC ≥2 µM against Mycobacterium tuberculosis) [1]. These context-dependent differences mean interchange is scientifically unjustifiable without re-validation.

Quantitative Evidence Guide: Where [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine Differentiates from Analogs


Meta-Nitro Regioisomer Advantage in Cholinesterase Inhibition Over Para-Nitro Analog

In a 2026 comprehensive activity profiling of nitro-substituted 1,2,4-oxadiazoles, compounds bearing meta-nitro aryl substitution achieved acetylcholinesterase (AChE) IC50 values as low as 1.47 µM, whereas para-nitro-substituted and unsubstituted phenyl derivatives consistently showed substantially weaker inhibition with butyrylcholinesterase (BuChE) IC50 values ≥45.09 µM across the series [1]. This represents a >30-fold potency differential linked to regioisomeric nitro placement. The target compound [3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine possesses the meta-nitro arrangement identified as optimal in this SAR, while the commercially available [3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90323-86-7) places the nitro group at the disfavored para position.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Aldose Reductase Pharmacophore: Aminomethyl Handle Enables Derivatization While Core Occupies Specificity Pocket

The 3-(3-nitrophenyl)-1,2,4-oxadiazole core has been co-crystallized with human aldose reductase (PDB 2IKG, 1.43 Å resolution) in the form of the 5-butanoic acid analog (4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid), which showed IC50 values of 530 nM (BindingDB) and 2.4 ± 0.5 µM (CPRiL database) depending on assay configuration [1][2]. The crystal structure confirms the nitrophenyl moiety occupies the hydrophobic specificity pocket while the oxadiazole 5-position extends toward the catalytic cavity [2]. The target compound [3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine retains the identical core pharmacophore but replaces the butanoic acid chain with an aminomethyl group, enabling amide coupling, reductive amination, or urea formation at the 5-position without altering the kinase-bound core geometry.

Aldose reductase Diabetic complications Structure-based drug design

Gram-Positive Antimicrobial Activity: Meta-Nitrophenyl-1,2,4-Oxadiazole Class Achieves MIC ≥2 µM Against MRSA and M. tuberculosis

Recent antimicrobial screening of nitro-substituted 1,2,4-oxadiazole derivatives demonstrated potent activity with MIC values ≥2 µM against Mycobacterium tuberculosis, atypical mycobacteria, Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), and the mould Trichophyton interdigitale [1]. Within this oxadiazole class, SAR analysis identified the 3,5-dinitrophenyl motif and the 1,3,4-oxadiazole isomer as conferring the strongest activity, but mono-nitrophenyl-1,2,4-oxadiazole derivatives were also active [1]. The target compound's 3-nitrophenyl-1,2,4-oxadiazole scaffold places it within the active spectrum, while the aminomethyl group provides a functional handle for further potency optimization. The unsubstituted (1,2,4-oxadiazol-5-yl)methanamine core (CAS 258526-20-4) lacks the essential nitrophenyl group and has not demonstrated comparable antimicrobial potency in published screens.

Antimicrobial resistance MRSA Tuberculosis

S1P1 Receptor Agonist Pharmacophore: QSAR Models Favor 3-Aryl-1,2,4-Oxadiazole Scaffolds Bearing Electron-Withdrawing Meta Substituents

Quantitative structure–activity relationship (QSAR) modeling of 1,2,4-oxadiazole-based S1P1 receptor agonists has identified the 3-aryl substitution pattern as a critical determinant of potency [1]. Compounds in this class achieve EC50 values in the low nanomolar range (representative agonists 16-3b and 16-3g show potent lymphocyte reduction in vivo) [1]. The 3-nitrophenyl motif in the target compound aligns with the QSAR-derived pharmacophore requirements for an electron-deficient aryl group at the oxadiazole 3-position, whereas electron-rich or unsubstituted phenyl analogs show reduced S1P1 engagement [1][2]. A separate 2026 report disclosed single-digit picomolar S1PR1 agonists (EC50 0.98 nM for Y18) built on the identical 3-aryl-1,2,4-oxadiazole architecture, confirming the scaffold's exceptional potency potential [2].

S1P1 agonists Multiple sclerosis Immunomodulation

Metabolic Stability Derivatization Advantage: 1,2,4-Oxadiazole Ring as a Bioisostere of Ester/Amide Linkages

The 1,2,4-oxadiazole ring is an established bioisostere for ester and amide functional groups, conferring improved metabolic stability to compounds that would otherwise be susceptible to esterase or protease cleavage [1]. In a representative case, replacement of an ester moiety in pyrazole derivatives with a 1,2,4-oxadiazole ring afforded a class of modulators with high metabolic stability [2]. Within the oxadiazole isomer family, the 1,2,4-regioisomer exhibits different metabolic stability, hERG inhibition, and aqueous solubility profiles compared to the 1,3,4-isomer, with the difference attributed to distinct charge distributions and dipole moments [1]. The target compound, bearing a 1,2,4-oxadiazole with a 3-nitrophenyl group and an aminomethyl handle, combines this metabolic advantage with a reactive primary amine for late-stage functionalization – a feature absent in ring-closed or fully substituted analogs.

Metabolic stability Bioisosterism Pharmacokinetics

Synthetic Tractability: Commercial Availability at 98% Purity with Free Amine for Direct Conjugation

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine is commercially available as a research-grade building block with a specified purity of 98% (HPLC) from multiple suppliers (e.g., Leyan product no. 1193708) . The free aminomethyl group enables direct amide coupling, sulfonamide formation, reductive amination, and urea synthesis without requiring deprotection steps. In contrast, the 5-butanoic acid analog (4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid) requires carboxylate activation for conjugation, and the N,N-dimethylamino analog (CAS 1049873-28-0) pre-occupies the amine with methyl groups, preventing further derivatization [1]. The unsubstituted (1,2,4-oxadiazol-5-yl)methanamine (CAS 258526-20-4) lacks the nitrophenyl UV chromophore, complicating HPLC purification monitoring.

Chemical procurement Building block Parallel synthesis

Recommended Application Scenarios for [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine Based on Quantitative Evidence


Lead Optimization in CNS-Focused Cholinesterase Inhibitor Programs

Design teams developing acetylcholinesterase inhibitors for Alzheimer's disease should prioritize [3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine as a core scaffold over para-nitrophenyl isomers. The 2026 SAR by Šikorová et al. establishes that meta-nitro substitution yields AChE IC50 values as low as 1.47 µM, a >30-fold improvement over less active nitro regioisomers [1]. The primary amine permits rapid amide library synthesis at the 5-position to further optimize potency and CNS penetration.

Structure-Based Aldose Reductase Inhibitor Expansion

Groups pursuing aldose reductase inhibitors for diabetic complications can exploit the co-crystal structure of the 3-(3-nitrophenyl)-1,2,4-oxadiazole core (PDB 2IKG, 1.43 Å) to design novel 5-position derivatives [1]. The target compound provides the identical core pharmacophore with a synthetically accessible amine for fragment growing or linking strategies, offering greater chemical space coverage than the pre-formed butanoic acid analog (IC50 530 nM–2.4 µM) [2].

Anti-Infective Lead Generation Targeting Drug-Resistant Gram-Positive Pathogens

The 3-nitrophenyl-1,2,4-oxadiazole scaffold has demonstrated MIC ≥2 µM against MRSA and M. tuberculosis in comprehensive antimicrobial screens [1]. Procurement of the methanamine building block enables focused library enumeration around the 5-position amine to improve potency toward the 3,5-dinitrophenyl benchmark identified as the class optimum [1], while retaining the essential nitrophenyl pharmacophore.

S1P1 Agonist Pharmacophore Validation and Derivatization

Medicinal chemistry efforts targeting S1P1 receptor agonism for autoimmune indications can use [3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine to probe the electron-deficient aryl requirement identified in QSAR models [1]. The scaffold is validated by the recent disclosure of single-digit picomolar S1PR1 agonists (EC50 0.98 nM for Y18) built on the same 3-aryl-1,2,4-oxadiazole architecture [2], making this building block a strategic entry point for novel S1P1 agonist design.

Quote Request

Request a Quote for [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.